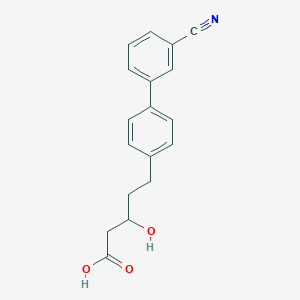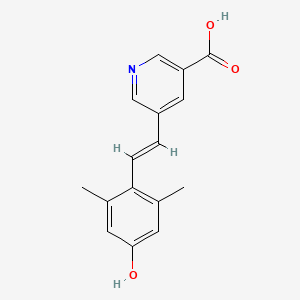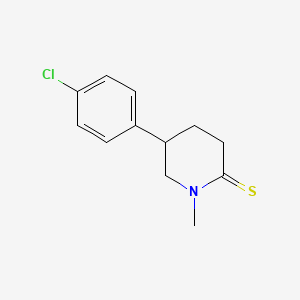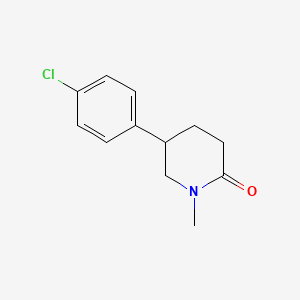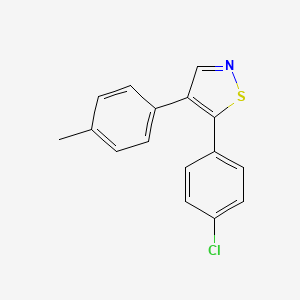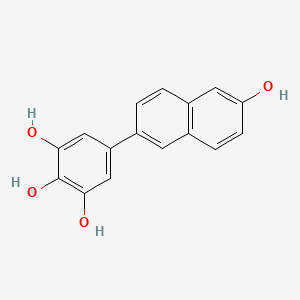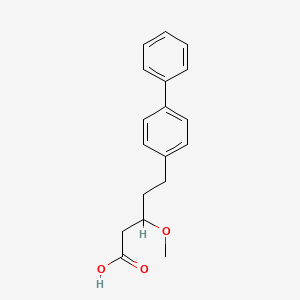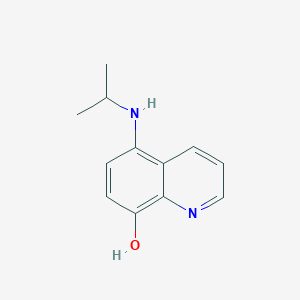
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol ist eine synthetische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperazinrings aus, der mit einer Methylgruppe, einer Tosylgruppe und einem Indazol-Kern substituiert ist. Die Kombination dieser funktionellen Gruppen verleiht der Verbindung eindeutige chemische und biologische Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Indazol-Kerns: Der Indazol-Kern kann durch Cyclisierung geeigneter Hydrazinderivate mit ortho-substituierten aromatischen Aldehyden oder Ketonen synthetisiert werden.
Einführung der Tosylgruppe: Die Tosylgruppe wird durch eine Sulfonierungsreaktion mit Tosylchlorid in Gegenwart einer Base wie Pyridin eingeführt.
Anbindung des Piperazinrings: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen das Indazolderivat unter geeigneten Bedingungen mit 4-Methylpiperazin reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol kann die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um die Industriestandards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile Substitution mit Alkylhalogeniden oder elektrophile Substitution mit Elektrophilen wie Sulfonylchloriden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.
Medizin: Wird auf seine antiproliferativen und entzündungshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Signalwege beeinflusst werden. So kann sie beispielsweise bestimmte Kinasen inhibieren oder mit G-Protein-gekoppelten Rezeptoren interagieren, was zu nachgeschalteten Effekten auf die Zellsignalisierung und -funktion führt.
Wirkmechanismus
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Fluorphenoxy)phenylmethylen-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinon-dihydrochlorid: Bekannt für seine IKKβ-inhibitorischen Aktivitäten.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanon: Wird auf seine entzündungshemmenden Wirkungen untersucht.
(4-Methylpiperazin-1-yl)benzyl]diazencarbothioamid: Zielt auf das Protein S100B ab.
Einzigartigkeit
5-(4-Methylpiperazin-1-yl)-3-tosyl-1H-indazol zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C19H22N4O2S |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2H-indazole |
InChI |
InChI=1S/C19H22N4O2S/c1-14-3-6-16(7-4-14)26(24,25)19-17-13-15(5-8-18(17)20-21-19)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
DAXBNFVWZYVXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NN2)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


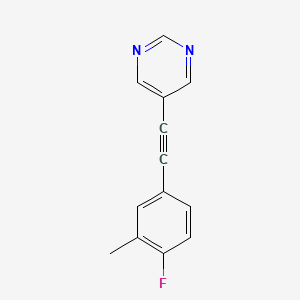
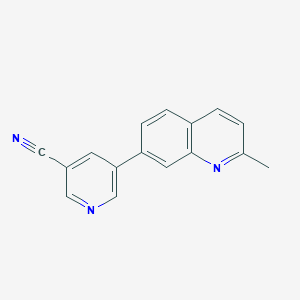
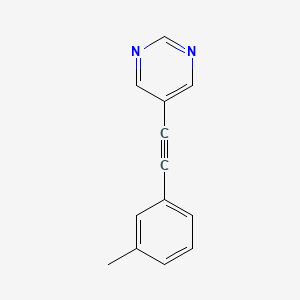
![1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-](/img/structure/B10844517.png)

